3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
Description
The compound “3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one” is a heterocyclic molecule featuring a 1,2,4-triazol-5(4H)-one core substituted with a methyl group at position 1 and a phenyl group at position 2. The triazolone ring is further functionalized via a piperidin-4-yl group, which is acetylated at the nitrogen atom with a 1H-benzo[d]imidazol-1-yl moiety.
The benzoimidazole and triazolone moieties are known for their hydrogen-bonding capabilities, which may enhance binding affinity to biological targets. The acetyl-piperidine linker likely contributes to conformational flexibility, enabling optimal interactions within binding pockets .
Properties
IUPAC Name |
5-[1-[2-(benzimidazol-1-yl)acetyl]piperidin-4-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2/c1-26-23(31)29(18-7-3-2-4-8-18)22(25-26)17-11-13-27(14-12-17)21(30)15-28-16-24-19-9-5-6-10-20(19)28/h2-10,16-17H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBIRVSQAXNQQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C43)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a benzimidazole core have been found to interact with various targets, including enzymes and receptors, contributing to their diverse biological activities.
Mode of Action
Benzimidazole derivatives have been reported to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, and disruption of cellular processes.
Biological Activity
The compound 3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one (CAS Number: 2178773-81-2) is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 424.5 g/mol . The structure features a benzimidazole moiety linked to a piperidine ring and a triazole scaffold, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H28N6O3 |
| Molecular Weight | 424.5 g/mol |
| CAS Number | 2178773-81-2 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance:
- Cell Line Studies : In vitro assays demonstrated significant cytotoxic effects against breast cancer cells (MDA-MB-231), with IC50 values indicating effective inhibition at micromolar concentrations. The apoptosis-inducing capability was confirmed through morphological changes and increased caspase activity at concentrations as low as 1 µM .
Anti-inflammatory Properties
The compound's structure allows it to interact with inflammatory pathways:
- NLRP3 Inhibition : It has been identified as a potential inhibitor of the NLRP3 inflammasome, which plays a crucial role in the inflammatory response. Studies indicated that it could reduce IL-1β release from activated macrophages by approximately 20% to 35% , suggesting its utility in treating inflammatory conditions .
Antimicrobial Activity
The antimicrobial properties of compounds containing benzimidazole and triazole rings have been well-documented:
- Bacterial Strains Tested : The compound exhibited activity against both Gram-positive and Gram-negative bacteria, including strains such as Escherichia coli and Staphylococcus aureus. Minimum inhibitory concentrations (MICs) were determined, showing effective antimicrobial activity comparable to standard antibiotics .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Anticancer Study : A study involving MDA-MB-231 cells showed that treatment with the compound led to significant reduction in cell viability and induced apoptosis through caspase activation.
- Inflammation Model : In LPS/ATP-stimulated macrophages, the compound significantly inhibited pyroptosis and IL-1β secretion, demonstrating its potential as an anti-inflammatory agent.
- Antimicrobial Efficacy : In a comparative study against common pathogens, the compound displayed potent activity with MIC values lower than those observed for traditional antibiotics.
Comparison with Similar Compounds
Key Physicochemical Comparisons :
| Property | Target Compound | Compound 9c | Adamantyl-Triazole-Thione |
|---|---|---|---|
| Molecular Weight | ~435 g/mol (estimated) | 612.5 g/mol | 437.6 g/mol |
| LogP (Predicted) | ~3.2 (moderate lipophilicity) | ~4.1 (high due to Br) | ~3.8 (adamantyl contribution) |
| Hydrogen-Bond Acceptors | 7 | 9 | 5 |
| Solubility | Low (aromatic/heterocyclic dominance) | Very low (bromophenyl) | Moderate (thione enhances polarity) |
Pharmacological Potential
While direct activity data for the target compound are unavailable, insights can be drawn from analogs:
- Compound 9c exhibited strong binding to α-glucosidase in docking studies, attributed to bromophenyl-thiazole interactions with hydrophobic pockets .
- Adamantyl-triazole-thione analogs showed antimicrobial activity (MIC: 2–8 µg/mL against S. aureus), linked to the adamantyl group’s membrane-disrupting effects .
- Benzimidazolone-piperidine derivatives (e.g., VU0155069) demonstrated nanomolar affinity for 5-HT receptors, highlighting the piperidine-benzimidazole synergy .
Research Findings and Data Tables
Structural Activity Relationships (SAR)
- Triazolone vs. Triazole-Thione : Thione derivatives generally exhibit higher enzymatic inhibition due to sulfur’s polarizability .
- Substituent Effects : Halogenated aryl groups (e.g., 9c’s bromophenyl) enhance target affinity but reduce solubility .
- Piperidine Linkers : Acetylated piperidines (as in the target compound) improve blood-brain barrier penetration compared to benzylpiperidines .
Docking and Binding Studies (Representative Example)
Q & A
Basic: What are the common synthetic routes for this compound, and how are intermediates characterized?
Answer:
The synthesis typically involves multi-step reactions, starting with coupling a benzoimidazole derivative to a piperidine-acetyl intermediate, followed by triazole ring formation. Key steps include:
- Coupling Reactions : Use of 2-(1H-benzo[d]imidazol-1-yl)acetic acid with piperidin-4-yl derivatives under peptide coupling conditions (e.g., DCC or EDCI) .
- Triazole Formation : Cyclization via hydrazine derivatives or click chemistry, often requiring catalysts like Cs₂CO₃ in solvents such as DMF or ethanol .
- Characterization : Intermediates are validated using ¹H/¹³C NMR to confirm acetyl and piperidine linkages, IR spectroscopy for carbonyl (C=O) and triazole (C=N) stretches, and elemental analysis to verify purity .
Advanced: How can reaction conditions be optimized to address steric hindrance from the benzoimidazole moiety during synthesis?
Answer:
Steric hindrance from the benzoimidazole group can reduce coupling efficiency. Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates .
- Catalyst Screening : Transition metal catalysts (e.g., Pd for cross-couplings) or microwave-assisted synthesis to accelerate reaction kinetics .
- Temperature Control : Gradual heating (60–80°C) to prevent decomposition while promoting reactivity .
- Protection/Deprotection : Temporarily masking reactive sites on the benzoimidazole to minimize steric clashes during key steps .
Basic: What spectroscopic methods are critical for structural confirmation, and what markers should be prioritized?
Answer:
Key techniques and markers include:
- ¹H NMR :
- Piperidine protons : Multiplets at δ 1.5–2.5 ppm.
- Triazole methyl group : Singlet at δ 3.2–3.5 ppm.
- Benzoimidazole aromatic protons : Doublets at δ 7.2–8.0 ppm .
- ¹³C NMR :
- Acetyl carbonyl at δ 165–170 ppm.
- Triazole C=N at δ 145–150 ppm .
- IR : Strong absorbance at ~1700 cm⁻¹ (C=O) and ~1600 cm⁻¹ (C=N) .
- Mass Spectrometry : Molecular ion peaks matching the exact mass (e.g., ESI-MS for [M+H]⁺) .
Advanced: How do the triazole and benzoimidazole rings influence binding affinity in computational docking studies?
Answer:
- Triazole Ring : Acts as a hydrogen bond acceptor, enhancing interactions with enzymatic active sites (e.g., kinases or proteases). Its planar structure facilitates π-π stacking with aromatic residues .
- Benzoimidazole : Provides hydrophobic interactions and potential for π-cation bonding, especially when targeting receptors like histamine H₁/H₄ .
- Methodology :
- Molecular Docking : Software (AutoDock Vina) assesses binding poses using force fields.
- MD Simulations : Evaluate stability of ligand-receptor complexes over time .
Contradictions in docking scores may arise from protonation states or flexible side chains, requiring free energy calculations (MM-PBSA) for validation .
Basic: What biological activities are reported, and which assays are used for evaluation?
Answer:
- Antimicrobial Activity : Tested via MIC assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) using broth microdilution .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa) to measure IC₅₀ values .
- Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR) with fluorescence-based ADP-Glo™ kits .
Discrepancies in activity across studies may stem from substituent effects (e.g., electron-withdrawing groups on the phenyl ring) .
Advanced: How do structural modifications at the piperidine or triazole positions alter pharmacokinetic properties?
Answer:
- Piperidine Modifications :
- Triazole Modifications :
- Methodologies :
Advanced: How should researchers resolve contradictions in spectral data between synthetic batches?
Answer:
- Root Cause Analysis :
- Reproducibility Checks :
- Standardize reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) .
- Cross-validate spectra with independent labs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
